2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methanol, trifluoromethyl iodide, and suitable bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: Known for its dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
3-(Piperazin-1-yl)-1,2-benzothiazole: Used in the synthesis of novel derivatives with potential pharmacological activities.
Uniqueness
2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-[(1-propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-11(2)20-8-4-5-12(9-20)10-21-14-13(15(16,17)18)6-3-7-19-14/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLUKNPFJLUYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)COC2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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